molecular formula C11H15N3O2 B1498018 (3-Hydroxymethyl-piperidin-1-yl)-pyrazin-2-yl-methanone CAS No. 939985-99-6

(3-Hydroxymethyl-piperidin-1-yl)-pyrazin-2-yl-methanone

Cat. No.: B1498018
CAS No.: 939985-99-6
M. Wt: 221.26 g/mol
InChI Key: XSFHFSJNAJFOJB-UHFFFAOYSA-N
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Description

(3-Hydroxymethyl-piperidin-1-yl)-pyrazin-2-yl-methanone is a compound that features a piperidine ring and a pyrazine ring connected through a methanone group. Piperidine derivatives are known for their significant role in the pharmaceutical industry, being present in various classes of pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Hydroxymethyl-piperidin-1-yl)-pyrazin-2-yl-methanone typically involves the formation of the piperidine and pyrazine rings followed by their connection through a methanone group. Common synthetic methods include:

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable cyclization and functionalization reactions, utilizing catalysts and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

(3-Hydroxymethyl-piperidin-1-yl)-pyrazin-2-yl-methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound .

Mechanism of Action

The mechanism of action of (3-Hydroxymethyl-piperidin-1-yl)-pyrazin-2-yl-methanone involves its interaction with specific molecular targets and pathways:

Properties

IUPAC Name

[3-(hydroxymethyl)piperidin-1-yl]-pyrazin-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c15-8-9-2-1-5-14(7-9)11(16)10-6-12-3-4-13-10/h3-4,6,9,15H,1-2,5,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSFHFSJNAJFOJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=NC=CN=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10656017
Record name [3-(Hydroxymethyl)piperidin-1-yl](pyrazin-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10656017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

939985-99-6
Record name [3-(Hydroxymethyl)piperidin-1-yl](pyrazin-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10656017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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